molecular formula C20H20N4O3S B2442221 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine CAS No. 422533-33-3

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine

Cat. No.: B2442221
CAS No.: 422533-33-3
M. Wt: 396.47
InChI Key: JBGKAXHIANDMHA-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 4-nitrophenyl group, a methylsulfanyl group, and an oxolan-2-ylmethyl group.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-24(26)15-9-7-14(8-10-15)13-28-20-22-18-6-2-1-5-17(18)19(23-20)21-12-16-4-3-11-27-16/h1-2,5-10,16H,3-4,11-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGKAXHIANDMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones.

    Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-nitrobenzyl chloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added via a thiolation reaction using methylthiolating agents.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced through an alkylation reaction using oxolan-2-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The quinazoline core can interact with DNA or proteins, affecting cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as erlotinib, gefitinib, and lapatinib, which are used as anticancer agents.

    Nitrophenyl Compounds: Such as nitrobenzene derivatives, which have various industrial and pharmaceutical applications.

    Methylsulfanyl Compounds: Such as methylthioadenosine, which is involved in biological processes.

Uniqueness

2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a complex organic molecule that belongs to the quinazoline family, known for its diverse pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, which indicates the presence of various functional groups that contribute to its biological properties. The structure includes:

  • A quinazoline core , which is often associated with anti-cancer properties.
  • A nitrophenyl group , which may enhance biological activity through electron-withdrawing effects.
  • A sulfanyl group , which can participate in redox reactions.
  • An oxolan moiety , potentially influencing solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity by acting as multi-targeted kinase inhibitors. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HeLa (cervical cancer) .

The mechanism involves the arrest of the cell cycle at the S phase and induction of apoptosis. This apoptotic pathway is facilitated by the upregulation of pro-apoptotic genes such as caspase-3 and caspase-9, while downregulating anti-apoptotic factors like Bcl-2 .

Antioxidant Activity

Quinazoline derivatives have also been evaluated for their antioxidant properties. The presence of hydroxyl groups in specific positions has been linked to enhanced antioxidant activity, which is vital for protecting cells from oxidative stress. The compound's structure suggests potential antioxidant capabilities, although specific data on this compound is limited .

Case Study: Quinazoline Derivatives in Cancer Therapy

A study focusing on quinazoline derivatives demonstrated their effectiveness as multi-targeted kinase inhibitors. The most potent derivative showed significant binding affinity to several protein kinases involved in cancer progression, indicating that modifications in the quinazoline structure can lead to improved therapeutic efficacy .

CompoundTarget KinasesIC50 (µM)Mechanism
Compound AEGFR, VEGFR20.5Apoptosis induction
Compound BHER21.0Cell cycle arrest
Your Compound TBDTBDTBD

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